molecular formula C13H14N4OS B2906206 (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2034998-13-3

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2906206
CAS No.: 2034998-13-3
M. Wt: 274.34
InChI Key: OSGODIUIELGQEC-ONEGZZNKSA-N
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Description

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic small molecule building block of high interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,3-triazole moiety linked to a pyrrolidine ring, a design often employed in the development of pharmacologically active compounds . The 1,2,3-triazole ring is a privileged scaffold known for its metabolic stability and ability to participate in hydrogen bonding, mimicking the peptide bond, which makes it a valuable bioisostere in drug design . Furthermore, the inclusion of a thiophene ring, a common feature in many therapeutic agents, enhances the compound's potential for use in creating novel heterocyclic systems with diverse biological activities . This reagent is specifically designed for use in chemical synthesis and biological screening as a key intermediate. Researchers can utilize this compound to develop new chemical entities for probing biological pathways or as a precursor in the synthesis of more complex molecules targeting a range of diseases. The product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. All information provided is for research reference only.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-13(4-3-12-2-1-9-19-12)16-7-5-11(10-16)17-8-6-14-15-17/h1-4,6,8-9,11H,5,7,10H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGODIUIELGQEC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2C=CN=N2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound featuring a triazole and pyrrolidine moiety, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

The molecular formula of the compound is C13H14N4OSC_{13}H_{14}N_{4}OS with a molecular weight of 274.34 g/mol. Its structure includes a thiophene ring and a triazole group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC13H14N4OSC_{13}H_{14}N_{4}OS
Molecular Weight274.34 g/mol
CAS Number2034998-13-3

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit notable antimicrobial properties. For instance, studies have shown that related triazole derivatives can inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. An investigation into similar compounds demonstrated effective inhibition against ESKAPE pathogens, which are known for their multidrug resistance .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. Notably, triazole-containing compounds have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For example, analogs of this compound have shown promising results against human glioblastoma cells (U-251 MG), indicating a possible mechanism involving apoptosis induction in cancer cells .

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows promise. Triazole derivatives have been studied for their ability to inhibit sphingosine kinase (SphK), an enzyme implicated in cancer progression and inflammation. The evaluation of new analogs for SphK inhibition has highlighted the importance of structural modifications in enhancing potency .

Case Studies and Research Findings

  • Antimicrobial Screening : A study focused on various triazole derivatives found that modifications to the triazole ring significantly affected antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhanced activity against resistant strains .
  • Cytotoxicity Assays : In vitro tests on U-251 MG glioblastoma cells revealed that specific analogs of the compound could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis through caspase activation .
  • Enzyme Interaction Studies : Computational docking studies have suggested that this compound binds effectively to the active site of SphK, indicating its potential as a therapeutic agent in targeting sphingosine pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous enone derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Bioactivity References
(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (Target) C₁₄H₁₅N₅OS 325.37 (calculated) Pyrrolidine-triazole, thiophene Not reported; inferred: kinase inhibition, antimicrobial activity (triazole/thiophene motifs)
(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one C₂₃H₁₇N₃OS 383.47 Pyridine, diphenylamino-thiophene Crystallographically characterized; weak C–H···O interactions in solid state
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one C₂₀H₂₀N₂OS 336.45 Pyrazole (3,5-dimethyl), thiophene (2,5-dimethyl) Not reported; methyl groups enhance lipophilicity and metabolic stability
(E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one C₁₇H₂₂N₄O₃S₂ 394.5 Diazepane-sulfonylpyrazole, thiophene Not reported; sulfonyl group may improve solubility
(E)-1-(1-adamantyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-en-1-one C₂₉H₂₈N₂O 420.55 Adamantane, diphenylpyrazole Bulky adamantane group increases steric hindrance; potential CNS targeting

Key Findings:

Structural Flexibility vs. Rigidity: The target compound’s pyrrolidine-triazole moiety offers conformational flexibility compared to rigid frameworks like adamantane or pyridine . This flexibility may enhance binding to dynamic enzyme pockets.

Electronic Effects: Thiophene substituents in all compounds contribute π-π stacking interactions. The triazole group in the target compound provides dual hydrogen-bonding sites (N–H and lone pairs), absent in pyrazole- or sulfonyl-based analogs .

Pharmacokinetic Properties: Methyl groups on pyrazole/thiophene rings (e.g., ) improve lipophilicity (logP ~3.5 estimated) compared to the target compound (logP ~2.8), favoring blood-brain barrier penetration.

Synthetic Accessibility: Adamantane- and pyridine-containing enones require multi-step syntheses involving hazardous reagents (e.g., adamantane bromination) , whereas the target compound’s pyrrolidine-triazole motif could be assembled via click chemistry, enhancing synthetic feasibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

  • Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Huisgen 1,3-dipolar cycloaddition for triazole ring formation under copper(I)-catalyzed conditions.
  • Knoevenagel condensation to form the enone system (prop-2-en-1-one) under reflux with a base catalyst (e.g., piperidine).
  • Purification via column chromatography (silica gel, gradient elution) or crystallization (using ethanol/water mixtures) to achieve >95% purity .
    • Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

  • Spectroscopic Techniques :

  • NMR : Compare 1^1H and 13^{13}C chemical shifts with computed DFT values to validate pyrrolidine and triazole ring conformations.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) within 5 ppm error margins .
    • X-ray Crystallography : Use single-crystal diffraction to resolve spatial geometry, particularly for stereochemical assignments (e.g., E/Z configuration) .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying solvent systems be analyzed?

  • Case Study : Conflicting yields (e.g., 60% in DMF vs. 75% in THF) may arise from solvent polarity effects on intermediate stabilization.
  • Resolution Strategy :

  • Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
  • Use computational modeling (e.g., COSMO-RS) to predict solvent-solute interactions and optimize dielectric environments .

Q. What experimental designs are recommended for evaluating bioactivity while minimizing false positives?

  • Targeted Assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z’-factor >0.5 to ensure robustness.
  • Cellular Uptake : Label the compound with 14^{14}C or fluorescent tags (e.g., BODIPY) for quantitative tracking in live-cell imaging .
    • Control Strategies :
  • Include scaffold analogs (e.g., triazole-free derivatives) to isolate the pharmacophoric contribution of the triazole ring .

Q. How can researchers address low aqueous solubility in in vitro assays?

  • Formulation Strategies :

  • Use co-solvents (e.g., DMSO/PEG 400 mixtures) at ≤1% v/v to avoid cytotoxicity.
  • Synthesize prodrugs (e.g., phosphate esters) to enhance hydrophilicity, followed by enzymatic activation in biological media .
    • Analytical Validation :
  • Quantify solubility via HPLC-UV with a calibration curve (R2^2 >0.99) and confirm stability under assay conditions (pH 7.4, 37°C) .

Q. What computational methods are suitable for predicting metabolic stability of this compound?

  • In Silico Tools :

  • CYP450 Metabolism : Use Schrödinger’s BioLuminate to predict oxidation sites (e.g., thiophene ring) and half-life (t1/2_{1/2}).
  • ADMET Prediction : Apply QikProp to estimate LogP (target: 2–3) and blood-brain barrier penetration (BBBP) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., 1^1H NMR splitting patterns)?

  • Root Cause : Discrepancies may arise from dynamic effects (e.g., rotamers in pyrrolidine rings) or paramagnetic impurities.
  • Resolution :

  • Acquire variable-temperature NMR (-20°C to 60°C) to observe coalescence of split peaks.
  • Compare with 2D NMR (COSY, NOESY) to confirm through-space couplings .

Key Physicochemical Properties

Q. What solvent systems are optimal for chromatographic purification?

  • HPLC : Use C18 columns with acetonitrile/water (70:30) + 0.1% TFA (retention time: ~8.2 min).
  • TLC : Silica gel GF254, ethyl acetate/hexanes (3:7), Rf_f ≈ 0.45 .

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